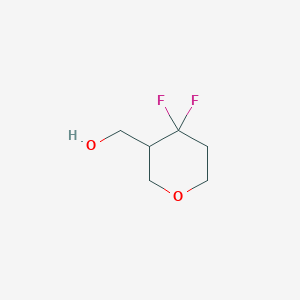![molecular formula C30H24N2O6S2 B2907964 N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide CAS No. 301313-59-7](/img/structure/B2907964.png)
N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide is a complex organic compound characterized by the presence of naphthalene and sulfonyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of naphthalene-2-sulfonyl chloride with acetyl chloride in the presence of a base to form an acetylated naphthalene sulfonyl intermediate. This intermediate is then reacted with 4-aminophenyl sulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.
科学研究应用
N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings may facilitate binding to hydrophobic pockets in proteins, affecting their function and signaling pathways.
相似化合物的比较
Similar Compounds
Naphthalene-2-sulfonamide: Shares the naphthalene sulfonyl structure but lacks the acetyl and phenyl groups.
Acetylphenylsulfonamide: Contains the acetyl and phenyl sulfonyl groups but lacks the naphthalene moiety.
Uniqueness
N-(naphthalene-2-sulfonyl)-N-{4-[N-(naphthalene-2-sulfonyl)acetamido]phenyl}acetamide is unique due to the combination of naphthalene, acetyl, and sulfonyl groups in a single molecule. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl]-N-naphthalen-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O6S2/c1-21(33)31(39(35,36)29-17-11-23-7-3-5-9-25(23)19-29)27-13-15-28(16-14-27)32(22(2)34)40(37,38)30-18-12-24-8-4-6-10-26(24)20-30/h3-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUSWLMAGDNBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
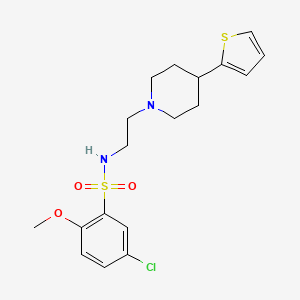
![N-[(2,6-DIFLUOROPHENYL)METHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2907885.png)
![4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2907886.png)
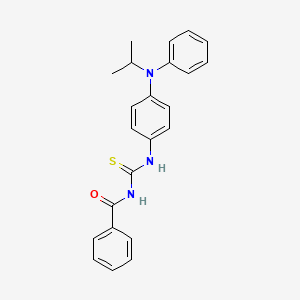
![1-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2907889.png)
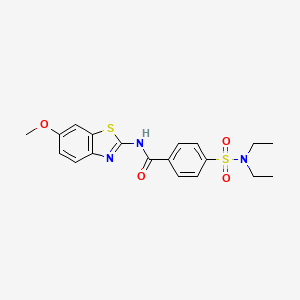
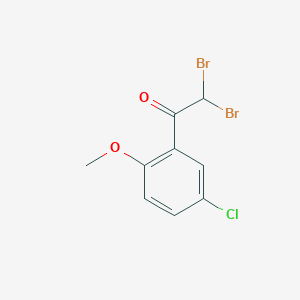
![3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2907894.png)
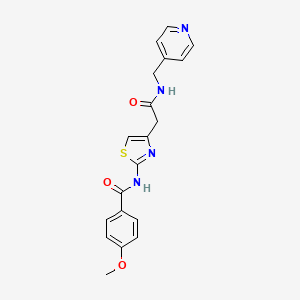
amino}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2907898.png)
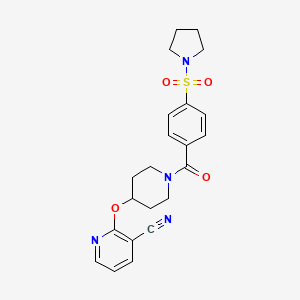
![4-(4-acetylphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2907900.png)
![3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2907902.png)
